2-(4-Chlorophenoxy)-1-phenylethanone
Description
Properties
CAS No. |
18859-48-8 |
|---|---|
Molecular Formula |
C14H11ClO2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-phenylethanone |
InChI |
InChI=1S/C14H11ClO2/c15-12-6-8-13(9-7-12)17-10-14(16)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
GKVYCWUHYPKSLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-Chlorophenoxy)-1-phenylethanone with structurally related compounds, focusing on substituent effects, synthetic routes, and functional properties.
Substituent Variations: Phenoxy vs. Sulfonyl/Thio Groups
- 2-(4-Chlorophenylsulfonyl)-1-phenylethanone Structure: Replaces the phenoxy group with a sulfonyl moiety. Properties: Exhibits notable antifungal activity against Candida spp., with synthesis involving oxidation of 2-(4-chlorophenylthio)-1-phenylethanone using hydrogen peroxide in acetic acid .
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone Structure: Features a benzothiazole-thioether group. Properties: Serves as a precursor for Michael and Knoevenagel reactions, highlighting the role of thioether groups in stabilizing enolate intermediates .
Aryl Group Modifications
- 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone Structure: Substitutes the phenoxy group with a 4-methylphenyl (p-tolyl) group. Properties: The methyl group increases lipophilicity, which may enhance membrane permeability in biological systems. Structural data (e.g., crystallographic) are available for this compound .
- 2-(4-Nitrophenoxy)-1-phenylethanone Structure: Replaces the chlorine atom with a nitro group on the phenoxy ring. Properties: Demonstrates significant third-order nonlinear optical properties, with a second hyperpolarizability (γ) 125,058% higher than its static counterpart. This is attributed to the electron-withdrawing nitro group enhancing charge-transfer interactions .
Hydrazide and Triazole Derivatives
- 2-(4-Chlorophenoxy)acetohydrazide Structure: Incorporates a hydrazide functional group. Synthesis: Prepared via refluxing ethyl 2-(4-chlorophenoxy)acetate with hydrazine hydrate, yielding a white solid (83% yield).
- 2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone Structure: Combines triazole and sulfanyl groups. Applications: Microwave-assisted synthesis methods improve yield (95%) and reduce reaction time (15 minutes at 90°C), showcasing efficiency in heterocyclic chemistry .
Data Table: Structural and Functional Comparison
Q & A
Q. What are the optimal synthetic routes for 2-(4-Chlorophenoxy)-1-phenylethanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound can be adapted from protocols for structurally analogous compounds. A feasible route involves:
- Step 1: Friedel-Crafts acylation of chlorophenol derivatives with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
- Step 2: Nucleophilic substitution to introduce the phenoxy group, requiring precise control of temperature (e.g., 60–80°C) and solvent polarity (e.g., dichloromethane or THF) .
- Purification: Column chromatography with silica gel and a hexane/ethyl acetate gradient is recommended. Yield optimization may involve adjusting stoichiometry and reaction time .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Methodological Answer:
- Crystal Growth: Slow evaporation of a saturated solution in ethanol or acetone at 4°C can yield single crystals suitable for diffraction .
- Data Collection: Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect intensity data.
- Structure Solution: Employ SHELX software (e.g., SHELXS for phase problem resolution and SHELXL for refinement). Hydrogen atoms are typically refined using a riding model .
- Validation: Check for data consistency using R-factors (e.g., R₁ < 0.05) and validate geometry with WinGX .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives?
Methodological Answer:
- Multi-Technique Validation: Cross-validate NMR (¹H/¹³C) and X-ray data. For example, discrepancies in dihedral angles may arise from solution vs. solid-state conformations. Use density functional theory (DFT) calculations to model solution-phase structures .
- Software Tools: Utilize Mercury (CCDC) for crystal packing analysis and OLEX2 for structure visualization to identify crystallographic artifacts .
- Data Reconciliation: If NMR signals suggest dynamic behavior (e.g., rotamers), perform variable-temperature NMR to confirm .
Q. What methodologies are effective in evaluating the biological activity of this compound analogs?
Methodological Answer:
- In Vitro Assays: Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays. IC₅₀ values should be determined via dose-response curves with triplicate measurements .
- In Vivo Models: For neuropathic pain studies, adopt the formalin-induced paw-licking test in rodents. Administer compounds intraperitoneally and quantify latency periods compared to controls .
- Mechanistic Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, followed by surface plasmon resonance (SPR) for affinity validation .
Q. How can computational chemistry guide the design of this compound derivatives with enhanced stability?
Methodological Answer:
- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and assess reactivity .
- Molecular Dynamics (MD): Simulate solvation effects in water/ethanol mixtures to evaluate hydrolytic stability. Monitor bond dissociation energies for the phenoxy group .
- QSAR Modeling: Build regression models using descriptors like logP and polar surface area to correlate structure with metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
